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Compound of Interest

Compound Name: EST64454 hydrochloride

Cat. No.: B10824693

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

EST64454 hydrochloride is a novel, orally active, and highly soluble selective sigma-1 (o1)
receptor antagonist that has been identified as a clinical candidate for the management of pain.
[1] Developed by ESTEVE Pharmaceuticals, this compound emerged from a focused drug
discovery program aimed at improving the physicochemical properties of earlier ol receptor
antagonists. The primary target, the ol receptor, is a unique ligand-operated chaperone protein
located at the endoplasmic reticulum-mitochondrion interface and is implicated in the
modulation of various cellular functions, including the sensitization of pain pathways.[1] This
technical guide provides a comprehensive history of the discovery and development of
EST64454, detailing its pharmacological profile, preclinical data, and the experimental
methodologies employed in its evaluation.

Discovery and Rationale for Development

The development of EST64454 was driven by the need for new analgesics with novel
mechanisms of action to address the limitations of existing pain therapies. The ol receptor has
been identified as a promising target for pain intervention due to its role in modulating central
sensitization, a key process in the establishment of chronic pain.

EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-
yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified from a series of newly synthesized
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pyrazole derivatives. A key objective of the lead optimization program was to enhance aqueous
solubility to improve the compound's druggability. EST64454 demonstrated outstanding
agueous solubility and high cell permeability, leading to its classification as a Biopharmaceutics
Classification System (BCS) Class | compound.[1] A scalable, five-step synthesis for EST64454
has been developed.[1]

Pharmacological Profile

Primary Target: Sigma-1 (c1) Receptor

EST64454 is a potent and selective antagonist of the gl receptor, with a binding affinity (Ki) of
22 nM.[1] The o1 receptor is not a classical G protein-coupled receptor or ion channel but a
chaperone protein that modulates the function of various other proteins, including ion channels

and receptors involved in nociception. By antagonizing the ol receptor, EST64454 is thought to
reduce the hyperexcitability of neurons in pain pathways.

Secondary Pharmacology

Initial broader profiling of related compounds indicated potential interactions with other
neurological targets. However, the development of EST64454 was focused on achieving high
selectivity for the ol receptor to minimize off-target effects.

Preclinical Data
In Vitro Pharmacology and ADME Profile

A summary of the in vitro characterization of EST64454 is presented in the tables below.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition
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Target

Assay Type

Result

Sigma-1 (01) Receptor

Radioligand Binding

Ki=22 nM

hERG Channel

Electrophysiology

Low potential for inhibition

Cytochrome P450 (CYP)

Inhibition

CYP1A2 Direct Inhibition Very low inhibition
CYP2C9 Direct Inhibition Very low inhibition
CYP2C19 Direct Inhibition Very low inhibition
CYP2D6 Direct Inhibition IC50 > 100 pM
CYP3A4 Direct Inhibition IC50 > 100 uM

Table 2: In Vitro ADME Properties

Parameter Assay Result Classification
Aqueous Solubility Thermodynamic Outstanding High

Cell Permeability Caco-2 Assay High High

] - Human Liver )
Metabolic Stability ] High Stable
Microsomes
P-gp Substrate Caco-2 Efflux No Not a substrate
Pharmacokinetics

Pharmacokinetic studies of EST64454 were conducted in rodents following oral administration.

The compound exhibited favorable pharmacokinetic properties, including good oral

bioavailability.

Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)
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. AUCO0-c0
Species Cmax (ng/mL) t1/2 (hours) F (%)
(ng-h/mL)
Male Wistar Rat 771 3.4 1431 69
Male CD1 Mouse 1178 <1 2645 60

In Vivo Efficacy

The analgesic potential of EST64454 was evaluated in established mouse models of
nociceptive and neuropathic pain. The compound demonstrated significant antinociceptive
effects in both the capsaicin-induced pain model and the partial sciatic nerve ligation model.[1]

Experimental Protocols
Sigma-1 (o1) Receptor Binding Assay

The affinity of EST64454 for the ol receptor was determined using a radioligand binding assay.
e Source: Guinea pig brain membranes.
» Radioligand:--INVALID-LINK---pentazocine.

e Procedure: Membranes were incubated with the radioligand and varying concentrations of
EST64454. Non-specific binding was determined in the presence of an excess of unlabeled
haloperidol.

» Detection: Radioactivity was measured by liquid scintillation counting.

o Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
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Workflow for the ol Receptor Binding Assay.

Caco-2 Permeability Assay

The intestinal permeability of EST64454 was assessed using the Caco-2 cell monolayer model.
e Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.

e Culture: Cells were cultured on semipermeable filter inserts for 21 days to form a
differentiated monolayer.

e Procedure: EST64454 was added to either the apical (A) or basolateral (B) side of the
monolayer. Samples were taken from the opposite chamber at various time points.

e Analysis: The concentration of EST64454 in the samples was quantified by LC-MS/MS. The
apparent permeability coefficient (Papp) was calculated.

o Efflux Ratio: The ratio of Papp (B to A) / Papp (A to B) was determined to assess if the
compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay

The metabolic stability of EST64454 was evaluated in human liver microsomes.
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System: Pooled human liver microsomes.

Cofactor: NADPH regenerating system.

Procedure: EST64454 was incubated with the microsomes in the presence of the NADPH
regenerating system at 37°C. Aliquots were taken at different time points and the reaction
was quenched.

Analysis: The remaining concentration of EST64454 was determined by LC-MS/MS.

Calculation: The in vitro half-life and intrinsic clearance were calculated from the rate of
disappearance of the parent compound.

CYP Inhibition Assay

The potential of EST64454 to inhibit major cytochrome P450 enzymes was investigated using

human liver microsomes.

Enzymes: CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Substrates: Specific probe substrates for each CYP isoform.

Procedure: EST64454 at various concentrations was co-incubated with human liver
microsomes, a specific CYP probe substrate, and an NADPH regenerating system.

Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS.

Calculation: IC50 values were determined by plotting the percent inhibition against the
concentration of EST64454.

In Vivo Pharmacokinetic Study

Animals: Male Wistar rats and CD1 mice.

Administration: A single oral dose of EST64454 (10 mg/kg).

Sampling: Blood samples were collected at predetermined time points post-dosing.
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e Analysis: Plasma concentrations of EST64454 were determined using a validated LC-
MS/MS method.

o Parameters Calculated: Cmax, t1/2, AUC, and oral bioavailability (F%) were calculated using
non-compartmental analysis.

In Vivo Efficacy Models

e Capsaicin-Induced Pain Model:

o Procedure: Capsaicin was injected into the hind paw of mice to induce nocifensive
behaviors (licking, flinching).

o Treatment: EST64454 was administered orally prior to capsaicin injection.

o Endpoint: The duration of nocifensive behaviors was recorded and compared between
treated and vehicle groups.

o Partial Sciatic Nerve Ligation (pSNL) Model:

Procedure: A chronic neuropathic pain state was induced by ligating the sciatic nerve in

[¢]

mice.

Assessment: Mechanical allodynia was measured using von Frey filaments.

[¢]

[¢]

Treatment: EST64454 was administered orally after the establishment of neuropathic pain.

Endpoint: The withdrawal threshold to mechanical stimulation was measured and

[e]

compared to baseline and vehicle-treated animals.
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Proposed Mechanism of Action for EST64454 in Pain.

Conclusion

EST64454 hydrochloride is a promising clinical candidate for the treatment of pain, developed
through a rational drug design approach to optimize for both high potency at the ol receptor
and favorable physicochemical and pharmacokinetic properties. Its high solubility and
permeability, combined with a clean in vitro ADME and safety profile, support its potential as an
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orally administered therapeutic. Preclinical studies have demonstrated its efficacy in relevant
animal models of pain. The comprehensive data package, from discovery through to preclinical
development, provides a strong foundation for its continued investigation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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